REACTION_SMILES
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[CH3:60][N:61]([CH3:62])[CH:63]=[O:64].[H-:1].[H:26][H:27].[Na+:2].[O:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[c:10]1[cH:11][cH:12][c:13](-[c:16]2[cH:17][nH:18][c:19]3[n:20][cH:21][n:22][c:23]([NH2:25])[c:24]23)[cH:14][cH:15]1.[O:49]1[C:50]2([CH2:51][CH2:52][C:53](=[O:54])[CH2:55][CH2:56]2)[O:57][CH2:58][CH2:59]1.[S:28]([O:29][CH:39]1[CH2:40][CH2:41][C:42]2([O:43][CH2:44][CH2:45][O:46]2)[CH2:47][CH2:48]1)([c:30]1[cH:31][cH:32][c:33]([CH3:34])[cH:35][cH:36]1)(=[O:37])=[O:38]>>[O:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[c:10]1[cH:11][cH:12][c:13](-[c:16]2[cH:17][n:18]([CH:39]3[CH2:40][CH2:41][C:42]4([O:43][CH2:44][CH2:45][O:46]4)[CH2:47][CH2:48]3)[c:19]3[n:20][cH:21][n:22][c:23]([NH2:25])[c:24]23)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncnc2[nH]cc(-c3ccc(Oc4ccccc4)cc3)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OC2CCC3(CC2)OCCO3)cc1
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Name
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Type
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product
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Smiles
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Nc1ncnc2c1c(-c1ccc(Oc3ccccc3)cc1)cn2C1CCC2(CC1)OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |